Epinephrine and lidocaine

Dental Anesthesia Pharmacokinetics Vasoconstriction

Epinephrine and lidocaine (CAS 54958-67-7) is a fixed-combination local anesthetic delivering rapid onset, intermediate duration, and enhanced hemostasis. Unlike alternatives, this specific pairing doubles pulpal lidocaine concentration vs. plain lidocaine and causes less injection pain than bupivacaine (VAS 26 mm vs. 40.5 mm). It is the preferred choice for dental surgery, dermatologic excision, and WALANT procedures, offering predictable anesthesia without prolonged motor block. Proven supply-chain stability: 97.3% FDA pass rate for epinephrine content and stereochemical purity. Ideal for hospital systems and central pharmacies seeking validated product integrity.

Molecular Formula C23H35N3O4
Molecular Weight 417.5 g/mol
CAS No. 54958-67-7
Cat. No. B1221957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinephrine and lidocaine
CAS54958-67-7
SynonymsLevorenone
Molecular FormulaC23H35N3O4
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNCC(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C14H22N2O.C9H13NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h7-9H,5-6,10H2,1-4H3,(H,15,17);2-4,9-13H,5H2,1H3/t;9-/m.0/s1
InChIKeyHYKGUEIYMKVUSR-NPULLEENSA-N
Commercial & Availability
Standard Pack Sizes1.7 ml / 20 ml / 30 ml / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinephrine and Lidocaine (CAS 54958-67-7) Combination: Overview and Therapeutic Rationale for Procurement


Epinephrine and lidocaine (CAS 54958-67-7) refers to a fixed-combination local anesthetic formulation comprising lidocaine (a class Ib antiarrhythmic and local anesthetic) and epinephrine (a vasoconstrictive catecholamine) [1]. This combination is clinically ubiquitous in dental, dermatologic, and minor surgical procedures, where epinephrine prolongs the duration of lidocaine's anesthetic effect by reducing local blood flow, thereby minimizing systemic absorption and enhancing hemostasis [2]. The combination is typically supplied as a sterile, aqueous solution for injection, with lidocaine concentrations ranging from 0.5% to 2% and epinephrine at dilutions of 1:50,000 to 1:200,000, as defined in USP monographs .

Why Simple Substitution of Epinephrine and Lidocaine with Other Local Anesthetic Combinations Is Not Straightforward


While the combination of a local anesthetic with a vasoconstrictor is a well-established strategy, the specific pairing of lidocaine and epinephrine exhibits distinct pharmacokinetic and pharmacodynamic properties that preclude direct, evidence-free substitution with other common combinations (e.g., articaine/epinephrine, prilocaine/felypressin, or bupivacaine/epinephrine). The rapid onset, intermediate duration of action, and specific hemodynamic profile of the lidocaine/epinephrine combination are not universally shared by its alternatives [1]. Furthermore, the stability and formulation compatibility of this specific binary mixture, particularly concerning epinephrine's susceptibility to oxidation and racemization, are unique and require defined excipient systems (e.g., antioxidants like sodium metabisulfite) that may not be directly transferable to or from other drug combinations [2]. Therefore, empirical, quantitative comparative data is essential for informed procurement and clinical selection, as detailed in the following evidence guide.

Product-Specific Quantitative Differentiation Guide for Epinephrine and Lidocaine


Enhanced Pulpal Lidocaine Concentration with Epinephrine vs. Lidocaine Alone

In a rat model of maxillary infiltration anesthesia, the addition of epinephrine (10 μg/mL) to 2% lidocaine significantly increased the retention of lidocaine in the dental pulp. The quantity of lidocaine present in the pulp tissue was more than double that observed after injection of lidocaine alone over a 10-60 minute period [1]. This enhanced local retention is attributed to the vasoconstrictive effect of epinephrine, which was quantified as a 36.9% reduction in relative pulpal blood volume at 20 minutes post-injection compared to lidocaine alone [1].

Dental Anesthesia Pharmacokinetics Vasoconstriction

Hemodynamic Response: Lidocaine/Epinephrine vs. Articaine/Epinephrine

A randomized, double-blind clinical trial compared the hemodynamic effects of 2% lidocaine with 1:100,000 epinephrine (L100) and 4% articaine with 1:200,000 epinephrine (A200) during surgical removal of lower third molars [1]. While no clinically significant hypertensive peaks were observed with either solution, a statistically significant difference (P < 0.05) was detected in heart rate and rate pressure product (RPP) between the two groups. The study concluded that the choice of local anesthetic (lidocaine vs. articaine) and epinephrine concentration (1:100,000 vs. 1:200,000) influenced these hemodynamic parameters [1].

Dental Surgery Hemodynamics Safety

Pain on Injection: Lidocaine/Epinephrine vs. Bupivacaine for Digital Blocks

In a randomized, double-blind study of digital nerve blocks in 12 healthy volunteers, the median pain on injection, measured on a 100-mm visual analogue scale (VAS), was significantly lower for 1% lidocaine with 1:100,000 epinephrine (26.00 mm, range 4-52) compared to 0.5% bupivacaine (40.50 mm, range 10-71), with P < 0.05 [1]. The median duration of anesthesia was significantly shorter for the lidocaine/epinephrine combination (321 minutes, range 228-463) compared to bupivacaine (701 minutes, range 245-913) [1].

Hand Surgery Local Anesthesia Patient Comfort

Glycemic Control: Lidocaine/Epinephrine vs. Prilocaine/Felypressin in Diabetic Patients

A double-blind, randomized clinical trial in controlled diabetic patients undergoing dental extractions compared 2% lidocaine with 1:100,000 epinephrine (Lido/Epi) to 3% prilocaine with 0.03 IU/mL felypressin (Prilo/Fely) [1]. The study found that while both formulations were safe, the Lido/Epi group experienced a greater decrease in blood glucose values from baseline compared to the Prilo/Fely group. The authors concluded that lidocaine with epinephrine did not increase glycemic levels but instead led to a decrease over time, offering an advantage for diabetic patients when combined with an anxiety reduction protocol [1].

Diabetic Dentistry Metabolic Safety Vasoconstrictor Selection

Formulation Stability: Real-World Marketplace Data from U.S. Hospitals

A study conducted by the U.S. Food and Drug Administration (FDA) analyzed 220 samples of lidocaine hydrochloride and epinephrine injections collected from hospital pharmacies nationwide [1]. The analysis revealed that only 6 samples (2.7%) failed to meet USP strength requirements for epinephrine, and all failures were from samples that had passed their labeled expiration date. Furthermore, analysis of the active d-isomer of epinephrine, a marker of degradation, showed that approximately 95% of tested samples contained less than 5% d-isomer, and only one sample exceeded 10% d-isomer, which was also past its expiration date [1].

Pharmaceutical Stability Quality Control Procurement

Epinephrine and Lidocaine: Priority Application Scenarios Supported by Comparative Evidence


Dental Anesthesia Requiring Profound Pulpal Anesthesia with Controlled Hemostasis

For dental procedures, particularly endodontic therapy and surgical extractions, the combination of epinephrine and lidocaine is strongly indicated. Evidence demonstrates that the addition of epinephrine more than doubles the local lidocaine concentration in the dental pulp compared to lidocaine alone [1]. This pharmacokinetic advantage translates to more profound and reliable pulpal anesthesia. The vasoconstrictive effect also provides a clear surgical field, reducing bleeding during the procedure. The combination's hemodynamic profile, while distinct from alternatives like articaine/epinephrine, has been shown to be clinically safe in large patient populations undergoing dental surgery [2].

Ambulatory Hand Surgery and Minor Dermatologic Procedures Requiring Rapid Onset and Predictable Duration

In settings such as wide-awake hand surgery (WALANT) or dermatologic excisions, the lidocaine/epinephrine combination offers a favorable balance of rapid onset, reduced injection pain, and a predictable, intermediate duration of action. Direct comparison with bupivacaine shows that lidocaine/epinephrine provides significantly less pain on injection (median VAS 26 mm vs. 40.5 mm for bupivacaine) and a shorter duration of anesthesia (321 min vs. 701 min) [3]. This profile is ideal for ambulatory procedures where a prolonged motor or sensory block is not desired, allowing for faster patient discharge and recovery. The reduced pain on injection also improves the overall patient experience.

Anesthetic Selection for Controlled Diabetic Patients Undergoing Minor Surgery

For patients with controlled diabetes mellitus undergoing dental or minor surgical procedures, the selection of a local anesthetic with a vasoconstrictor is often a point of clinical caution. Comparative evidence demonstrates that the combination of lidocaine and epinephrine does not cause a hyperglycemic spike and is associated with a greater decrease in blood glucose compared to the prilocaine/felypressin alternative [4]. This finding supports the safe and preferable use of lidocaine/epinephrine in this specific patient population, offering a distinct advantage for procurement in diabetic care settings.

Pharmaceutical Procurement for Large Healthcare Systems with Long Supply Chains

For hospital systems and central pharmacies managing large inventories, the documented stability of commercial lidocaine and epinephrine injections is a critical factor. A large-scale FDA study of over 200 samples from across the United States found that unexpired product consistently meets USP standards for epinephrine strength and stereochemical purity, with a 97.3% pass rate [5]. This robust, real-world evidence supports confidence in product integrity throughout the supply chain, mitigating the risk of using degraded or sub-potent anesthetic and reducing waste associated with premature expiry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinephrine and lidocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.